tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Description
tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate is a fluorinated pyridine derivative characterized by a tert-butyl ester group attached to a pyridinyl core substituted with chlorine and trifluoromethyl groups. This compound serves as a critical intermediate in agrochemical and pharmaceutical synthesis, particularly in the development of fungicides and bioactive molecules. Its structure combines steric bulk from the tert-butyl group with electron-withdrawing substituents (Cl and CF₃), enhancing stability and influencing reactivity in downstream applications.
Properties
IUPAC Name |
tert-butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2/c1-11(2,3)19-10(18)5-9-8(13)4-7(6-17-9)12(14,15)16/h4,6H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXLKKLZVHBAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Pharmaceuticals
The compound has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to serve as a building block for:
- Antiviral Agents : Research indicates that derivatives of this compound may exhibit antiviral properties, making them candidates for further development in treating viral infections.
- Anticancer Drugs : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation, suggesting that tert-butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate may have anticancer potential.
Agrochemicals
In agrochemical applications, this compound is explored for its efficacy as a pesticide or herbicide. Its fluorinated structure may enhance its stability and effectiveness against pests or weeds.
Chemical Intermediates
As a versatile chemical intermediate, this compound is used in the synthesis of other complex organic compounds, including:
- Fluorinated Pharmaceuticals : The incorporation of fluorine into drug molecules often improves their metabolic stability and bioavailability.
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry explored various pyridine derivatives for antiviral activity. The results indicated that compounds similar to this compound showed promising activity against influenza virus strains, warranting further investigation into their mechanisms of action and potential therapeutic applications .
Case Study 2: Herbicidal Efficacy
Research conducted by agricultural chemists evaluated the herbicidal properties of various trifluoromethyl-substituted pyridines. The findings demonstrated that compounds like this compound exhibited significant herbicidal activity against common agricultural weeds, making them suitable candidates for development as new herbicides .
Mechanism of Action
The mechanism by which tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate
- Structure : Differs in the ester group (methyl vs. tert-butyl).
- Molecular Formula: C₉H₇ClF₃NO₂ (MW: 253.606 g/mol) .
- Applications may favor faster hydrolysis or metabolic processing compared to the tert-butyl variant.
Ethyl 2-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetate
- Structure : Incorporates a piperazine ring and ethyl ester.
- This compound was discontinued by CymitQuimica, suggesting challenges in synthesis or stability .
tert-Butyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-2-cyanoacetate
- Structure: Features a cyano group (-CN) adjacent to the ester, unlike the acetate.
- Molecular Formula : C₁₃H₁₂ClF₃N₂O₂ (MW: 320.697 g/mol) .
- Key Differences: The cyano group increases electrophilicity, making this derivative more reactive in nucleophilic additions. This structural variation may limit its utility as a stable intermediate compared to the acetate.
Functional and Application Comparisons
Physicochemical Properties
- Thermal Stability : Bulkier esters like tert-butyl may resist thermal degradation better than smaller esters, as seen in agrochemical formulations requiring long shelf lives .
Biological Activity
tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate (CAS Number: 1672655-80-9) is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological contexts. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₁₃ClF₃NO₂. The presence of the trifluoromethyl group (−CF₃) is significant as it can influence the compound's lipophilicity and binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃ClF₃NO₂ |
| Molecular Weight | 285.68 g/mol |
| CAS Number | 1672655-80-9 |
| Storage Temperature | Ambient |
The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors in various biological pathways. The trifluoromethyl group enhances the compound's ability to interact with target proteins, potentially leading to increased potency in inhibiting certain enzymatic activities.
- Antimicrobial Activity : Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, in studies involving similar pyridine derivatives, the presence of a trifluoromethyl group has been linked to increased inhibition of bacterial growth, particularly against Chlamydia trachomatis .
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and virulence, such as phosphopantetheinyl transferases (PPTases). These enzymes play a vital role in post-translational modifications necessary for bacterial cell viability .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds with similar structures:
- Study on Antichlamydial Activity : A study published in 2020 explored the structure-activity relationship (SAR) of sulfonylpyridine derivatives, revealing that compounds with trifluoromethyl substitutions demonstrated significant antichlamydial activity while maintaining selectivity for C. trachomatis without harming host cells . This suggests that this compound could exhibit similar properties.
- FDA Drug Analysis : A comprehensive review highlighted various FDA-approved drugs containing trifluoromethyl groups, emphasizing their improved pharmacokinetic profiles and therapeutic efficacy compared to their non-fluorinated analogs . This reinforces the potential applicability of this compound in drug development.
Q & A
Basic Research Question
- Chromatography : Silica gel column chromatography with hexane/ethyl acetate (4:1 to 7:3) effectively separates the ester from unreacted starting materials .
- Recrystallization : Use tert-butyl methyl ether (TBME) or dichloromethane/hexane mixtures to isolate high-purity crystals (>95%) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve polar by-products, especially if residual amines are present from hydrogenation steps .
How does the electron-withdrawing trifluoromethyl group influence regioselective functionalization of the pyridine ring?
Advanced Research Question
The 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety directs electrophilic substitution to the para position (C4) relative to the chlorine atom due to the −I effect of CF3 and Cl. For example:
- Suzuki Coupling : Pd-mediated coupling at C4 requires careful protection of the acetate group. Use Pd(PPh3)4 with arylboronic acids in THF/Na2CO3 (70°C) .
- Nucleophilic Aromatic Substitution : Replace Cl with amines (e.g., NH3 in DMF at 120°C), but CF3 deactivates the ring, necessitating high temperatures or microwave assistance .
What methodologies are used to assess the hydrolytic stability of the tert-butyl ester under physiological conditions?
Advanced Research Question
- pH-Dependent Kinetics : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS. The ester hydrolyzes rapidly under acidic conditions (t1/2 < 1 hr at pH 1) but is stable at pH 7.4 (t1/2 > 24 hr) .
- Stabilization Strategies : Co-formulate with cyclodextrins or liposomal encapsulation to slow hydrolysis in drug delivery systems .
How can researchers address discrepancies in reported biological activity of analogs containing this scaffold?
Advanced Research Question
Contradictions in bioactivity (e.g., insecticidal vs. herbicidal effects) may stem from:
- Metabolic Differences : Test metabolite profiles using liver microsomes (e.g., human vs. insect) to identify species-specific activation pathways .
- Isomerism : Separate enantiomers (if present) via chiral HPLC and evaluate activity individually. The tert-butyl group may induce steric effects altering target binding .
What safety precautions are critical when handling this compound?
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential release of HF from CF3 group degradation .
- First Aid : For skin contact, wash with 10% calcium gluconate solution to neutralize HF .
How does this compound compare to structurally related agrochemicals like Fluopyram?
Advanced Research Question
While Fluopyram (N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide) shares the pyridinyl-CF3-Cl core, its benzamide side chain enhances systemic mobility in plants. In contrast, the tert-butyl acetate group in this compound may improve soil persistence but reduce bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
